molecular formula C4H7ClN2O B038173 1H-imidazol-2-ylmethanol Hydrochloride CAS No. 116177-22-1

1H-imidazol-2-ylmethanol Hydrochloride

Cat. No. B038173
M. Wt: 134.56 g/mol
InChI Key: FEORNCWZOSTSRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives can involve multicomponent cascade reactions, such as the method enabled by refluxing a mixture of starting materials in the presence of Ag2CO3 as a catalyst. This process involves a series of reactions including 1,2-addition, Michael reaction, ring-closing, tautomerization, ring-opening, and [3 + 2] cyclization, leading to the formation of functionalized imidazoles (Lv et al., 2022).

Molecular Structure Analysis

The molecular structure of 1H-imidazol-2-ylmethanol Hydrochloride and related compounds often features specific interactions that influence their physical and chemical properties. For example, hydrochloride crystals based on imidazole derivatives demonstrate interesting magnetic properties and structural characteristics, highlighting the impact of molecular structure on the material's properties (Yong et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving imidazole derivatives can lead to the formation of compounds with significant biological activity. For instance, certain imidazole hydrochlorides have been synthesized with potent antifungal properties, indicating the versatility of these compounds in chemical synthesis and their potential applications in medicinal chemistry (Ogata et al., 1983).

Scientific Research Applications

  • Pharmacological Applications :

    • Antifungal Agents : 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride has shown high efficacy against guinea pig dermatophytosis, suggesting potential as an antifungal agent (Ogata et al., 1983).
    • Anticonvulsant Activity : 1-(naphthylalkyl)-1H-imidazole derivatives exhibit potent anticonvulsant activity with a high therapeutic index, particularly 1-(2-naphthoylmethyl)imidazole hydrochloride (Walker et al., 1981).
    • Antihypertensive Properties : Two newly synthesized imidazole derivatives show potential inhibitory activity against antihypertensive protein hydrolase inhibitors (Hossain et al., 2018).
  • Materials Science Applications :

    • Corrosion Inhibition : Imidazole derivatives, particularly those with hydroxyl groups, demonstrate high corrosion inhibition efficiency on mild steel, with mixed adsorption and chemisorption properties (Prashanth et al., 2021).
    • Luminescence Sensing : 1H-imidazole can perform functions like bright white light emission, mechanochromism, and sensitive ratiometric luminescence sensing of Al3+ and pyrophosphate in solution (Sinha et al., 2019).
  • Chemical Synthesis and Reactions :

    • Synthesis of Derivatives : 1-aryl-4-chloro-5-[hydroxy(halo)methyl]-1H-imidazoles can be converted into chloromethyl and fluoromethyl derivatives through reduction with sodium tetrahydridoborate (Chornous et al., 2013).
    • Matrix Isolation Spectroscopy : 2H-Imidazol-2-ylidene, a strained cumulene, undergoes photolysis to give N-cyano-1H-azirene, which can be studied using matrix-isolation spectroscopy (Maier & Endres, 1999).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

1H-imidazol-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c7-3-4-5-1-2-6-4;/h1-2,7H,3H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORNCWZOSTSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379948
Record name 1H-imidazol-2-ylmethanol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-imidazol-2-ylmethanol Hydrochloride

CAS RN

116177-22-1
Record name 1H-imidazol-2-ylmethanol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-imidazol-2-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Burger, DC Thompson… - Journal of chemical …, 2011 - ACS Publications
We investigate the effect of systematically applying molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) to docked poses in an attempt to improve the …
Number of citations: 39 pubs.acs.org

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